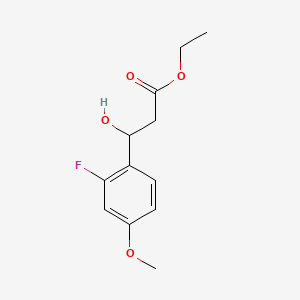
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a fluoro and methoxy substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).
Major Products Formed
Oxidation: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate
- Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(4-Chlorophenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
This compound features a unique structure characterized by:
- Fluoro and Methoxy Substituents : These groups enhance the compound's reactivity and binding affinity to biological targets.
- Hydroxypropanoate Ester Group : This functional group influences solubility and stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The presence of the fluorine atom and methoxy group can modulate enzyme activity, potentially leading to therapeutic effects.
- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and other physiological processes.
Biological Activities
Research indicates several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for conditions characterized by chronic inflammation.
- Antioxidant Properties : Its ability to scavenge free radicals indicates potential applications in oxidative stress-related disorders.
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:
- Molecular Docking Studies : These studies suggest that the compound binds effectively to cyclooxygenase enzymes, which are critical in mediating inflammatory responses.
- In Vivo Efficacy : Animal studies have demonstrated that treatment with this compound leads to improved outcomes in models of wound healing and tissue regeneration.
Properties
Molecular Formula |
C12H15FO4 |
|---|---|
Molecular Weight |
242.24 g/mol |
IUPAC Name |
ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
ZLCAHUJHAJSLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)OC)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















